Erythrosin-5-isothiocyanate is a synthetic compound derived from erythrosin B, primarily known for its fluorescent properties. It is classified as a dye and is utilized in various scientific applications, particularly in the fields of biochemistry and molecular biology. The compound is notable for its ability to label specific sites on proteins, making it valuable for studying protein interactions and functions.
Erythrosin-5-isothiocyanate is synthesized from erythrosin B through a chemical reaction with thiophosgene. This synthesis process allows the introduction of the isothiocyanate functional group, which enhances its reactivity and utility in biological applications.
The synthesis of erythrosin-5-isothiocyanate typically involves the following steps:
The reaction mechanism involves nucleophilic substitution where the thiophosgene reacts with the hydroxyl groups of erythrosin B, leading to the formation of erythrosin-5-isothiocyanate. This method allows for high yields and purity, making it suitable for laboratory applications .
Erythrosin-5-isothiocyanate has a complex molecular structure characterized by:
The molecular formula for erythrosin-5-isothiocyanate is C₁₅H₁₁Cl₂N₃O₂S, with a molecular weight of approximately 352.23 g/mol. Its structural features contribute to its fluorescent properties, making it effective for labeling in various biochemical assays .
Erythrosin-5-isothiocyanate participates in several chemical reactions, primarily involving nucleophiles:
The labeling process often involves incubating proteins with erythrosin-5-isothiocyanate under physiological conditions, allowing selective binding to target sites such as cysteine residues . The resulting conjugates can then be analyzed using fluorescence microscopy or flow cytometry.
The mechanism of action of erythrosin-5-isothiocyanate primarily revolves around its ability to react with thiol groups in proteins:
This labeling technique allows researchers to study protein dynamics, interactions, and conformational changes under various experimental conditions .
Relevant data indicate that its fluorescence intensity can vary depending on environmental factors such as pH and solvent polarity .
Erythrosin-5-isothiocyanate has several scientific uses:
These applications highlight its versatility as a tool in molecular biology research, particularly in studies involving protein chemistry and cellular processes .
ErITC functions as a highly selective electrophilic probe targeting cysteine residues within nucleotide-binding domains of ATPases. This specificity is exemplified in its interaction with Na+/K+-ATPase, where ErITC covalently labels Cys549 located in the enzyme's low-affinity ATP binding site (E2ATP site). This site is structurally and functionally distinct from the high-affinity ATP site (E1ATP site) labeled by fluorescein-5-isothiocyanate (FITC) at Lys501. The covalent adduct formation between ErITC and Cys549 irreversibly inhibits p-nitrophenyl phosphatase activity, a function associated with the E2ATP site, while leaving the high-affinity ATP site operational until subsequent modification occurs [9] [4].
Mass spectrometry and peptide sequencing studies confirm that ErITC modification occurs exclusively at Cys549 in the α-subunit of duck nasal gland Na+/K+-ATPase. This residue resides within a conformationally sensitive region that becomes accessible primarily in the E2 conformational state of the enzyme. The steric accessibility of Cys549, rather than exceptional nucleophilicity, primarily governs ErITC's selectivity for this residue. This contrasts with the targeting mechanism of other cysteine-directed electrophiles (e.g., acrylamides, iodoacetamides), which often rely on inherent cysteine nucleophilicity [3] [9]. Crucially, ErITC binding demonstrates that the high-affinity (E1ATP) and low-affinity (E2ATP) nucleotide binding sites coexist on the same αβ protomer rather than on separate interacting protomers within a putative (αβ)2 diprotomer. This was demonstrated experimentally by showing that ErITC could still bind to and inhibit FITC-modified enzyme (where the high-affinity site is blocked), albeit requiring higher concentrations, indicating induced structural changes rather than pre-existing separate sites [4] [6].
Table 1: Functional Sites in Na+/K+-ATPase Labeled by Isothiocyanate Probes
Probe | Target Site | Specific Residue | Labeled Function | Conformational State Specificity |
---|---|---|---|---|
Erythrosin-5-isothiocyanate (ErITC) | Low-affinity ATP site (E2ATP) | Cys549 (α-subunit) | p-Nitrophenyl phosphatase activity | E2 state preferential accessibility |
Fluorescein-5-isothiocyanate (FITC) | High-affinity ATP site (E1ATP) | Lys501 (α-subunit) | ATP hydrolysis (partial inhibition) | E1 state preferential accessibility |
The isothiocyanate (-N=C=S) group is the defining reactive warhead of ErITC, enabling its covalent attachment to proteins. This electrophile undergoes nucleophilic attack primarily by the thiolate anion (RS⁻) of cysteine residues, forming a stable thiourea adduct (R-S-C(S)-NH-Probe). The reaction proceeds via a concerted mechanism where the nucleophilic sulfur attacks the electrophilic carbon of the isothiocyanate. The resulting tetrahedral intermediate collapses, breaking the C=N pi bond and yielding the thiourea linkage [3]. The electrophilicity of the carbon in the -N=C=S group is modulated by the adjacent nitrogen and sulfur atoms, making it highly susceptible to attack by soft nucleophiles like thiolates, while exhibiting lower reactivity toward harder nucleophiles like lysine amines or serine alcohols under physiological conditions [1] [3].
Several factors contribute to ErITC's residue selectivity for cysteine over other potentially nucleophilic residues:
The thiourea linkage formed upon reaction (R-S-C(S)-NH-Er) is highly stable under physiological conditions, contributing to the irreversible nature of ErITC's inhibition of its target ATPase functions. This stability is crucial for its application in mapping studies and functional characterization.
Table 2: Isothiocyanate Reactivity Towards Protein Nucleophiles
Amino Acid Residue | Nucleophilic Form | Reactivity with Isothiocyanate (e.g., ErITC) | Primary Adduct | Key Influencing Factor |
---|---|---|---|---|
Cysteine (Cys) | Thiolate (RS⁻) | High (Preferred target) | Thiourea (R-S-CS-NH-R') | Residue pKa, Solvent Accessibility, Electrophile Softness |
Lysine (Lys) | Free amine (RNH₂) | Moderate (Requires higher pH/concentration) | Thiourea (R-NH-CS-NH-R') | pH (pKa ~10.5), Local Dielectric |
Tyrosine (Tyr) | Phenoxide (ArO⁻) | Very Low | Unstable Carbamates? | pH (pKa ~10), Strong Competition from Water |
Histidine (His) | Imidazole (N-deprotonated) | Very Low | Potentially Unstable Adducts | Tautomerism, Local pKa |
Serine/Threonine (Ser/Thr) | Alkoxide (RO⁻) | Negligible | Not Typically Formed | High pKa (~13-15), Strong Competition from Water |
Water (H₂O) | Hydroxide (OH⁻) | Moderate (Competes, causes hydrolysis) | Carbamic Acid (Unstable → CO₂ + R'NH₂) | pH, Probe Concentration |
While both ErITC and FITC are isothiocyanate-based probes reacting via the same fundamental mechanism with nucleophilic residues, their kinetic profiles and site selectivity within ATPases like Na+/K+-ATPase differ significantly due to structural and electronic differences in their xanthene scaffolds.
Table 3: Comparative Kinetics and Properties of ErITC and FITC in Na+/K+-ATPase Labeling
Property | Erythrosin-5-isothiocyanate (ErITC) | Fluorescein-5-isothiocyanate (FITC) |
---|---|---|
Primary Target Site in Na+/K+-ATPase | Low-affinity ATP site (E2ATP site) on α-subunit | High-affinity ATP site (E1ATP site) on α-subunit |
Specific Residue Labeled | Cys549 | Lys501 |
Inhibited Activity | p-Nitrophenyl phosphatase activity (K+-activated) | ATP hydrolysis (partial inhibition) |
Labeling Kinetics | Slower (Requires higher concentrations/longer times for full inhibition of E2 site function post-FITC labeling shows reduced affinity) | Faster (Rapidly labels Lys501, achieving full occupancy at lower concentrations) |
Apparent Affinity for Site | Lower Affinity (IC50 for pNPPase inhibition in µM range, higher than FITC's Ki for ATPase) | Higher Affinity (Ki in sub-µM range for ATP site protection) |
Structural Influence | Extended π-conjugation (Iodinated xanthene) increases hydrophobicity and molecular volume. Favors interaction with the more open/low-affinity E2ATP site. Steric bulk may slow diffusion/association. Electron-withdrawing iodine atoms may slightly decrease electrophilicity of -NCS group. | Smaller, more polar structure allows deeper penetration into high-affinity E1ATP site pocket. Electron-donating groups may slightly enhance electrophilicity of -NCS group. |
Conformational Specificity | Preferentially labels E2 conformation (Accessibility of Cys549) | Preferentially labels E1 conformation (Accessibility of Lys501) |
Competitive Protection | ATP binding at the low-affinity site protects against labeling | ATP/Mg²+ binding at the high-affinity site protects against labeling |
The labeling of Na+/K+-ATPase by ErITC follows bimolecular reaction kinetics, where the rate is dependent on the concentration of both the free enzyme and ErITC. Crucially, the association step (formation of the initial non-covalent complex between ErITC and its binding pocket) is rate-limiting. This step is governed by the molecular recognition of the erythrosin moiety by the low-affinity ATP site. Once bound, the covalent modification step (nucleophilic attack of Cys549 thiolate on the isothiocyanate carbon) is relatively rapid. This association-limited kinetics contrasts with simpler, smaller cysteine-directed electrophiles (e.g., iodoacetamide) where the chemical modification step is often rate-limiting [3] [9] [4].
The extended π-system and iodine atoms of the erythrosin scaffold in ErITC confer greater hydrophobicity and molecular volume compared to the fluorescein scaffold of FITC. This influences both the association kinetics and the binding site preference. ErITC's bulkier structure likely contributes to its slower association rate and its preferential binding to the more solvent-exposed and hydrophobic environment associated with the low-affinity E2ATP site. Furthermore, the electron-withdrawing nature of the iodine substituents might slightly reduce the electrophilicity of the isothiocyanate carbon compared to FITC, potentially contributing to the slower covalent modification step observed when comparing the reactivity of the isolated functional groups. Protection experiments demonstrate that prior occupancy of the low-affinity ATP site with nucleotides like TNP-ADP significantly reduces ErITC labeling, confirming the site-specific nature of the initial binding step. Importantly, ErITC does not effectively label the high-affinity site, even in enzyme where the low-affinity site is occupied or modified, reinforcing its exquisite selectivity for the Cys549 environment [4] [9] [6].
A key observation highlighting the kinetic and site-specific differences is the sequential labeling behavior: Saturating the high-affinity site with FITC (labeling Lys501) does not prevent subsequent labeling of Cys549 by ErITC, although the kinetics of ErITC labeling become slower and require higher concentrations. This indicates that while the sites reside on the same protomer, modification of the high-affinity site induces a conformational change that reduces the accessibility or reactivity of Cys549 within the low-affinity site, rather than physically blocking access. Conversely, labeling with ErITC first does not prevent subsequent FITC binding to the high-affinity site, demonstrating the spatial separation of the residues involved [4] [6].
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